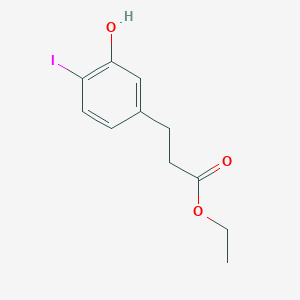
Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate is an organic compound characterized by its phenyl ring substituted with a hydroxyl group and an iodine atom, and an ethyl ester group attached to a three-carbon chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-hydroxy-4-iodophenylacetic acid.
Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization or distillation to obtain the pure ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions.
Catalyst Recycling: Catalysts used in the esterification process are often recycled to reduce costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in a de-iodinated product.
Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) or halides in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-hydroxy-4-iodophenyl)propanoic acid.
Reduction: 3-(3-hydroxy-4-phenyl)propanoate.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Ethyl 3-(3-hydroxyphenyl)propanoate: Lacks the iodine atom, resulting in different reactivity and biological activity.
Ethyl 3-(4-iodophenyl)propanoate: The position of the iodine atom on the phenyl ring affects its chemical behavior and applications.
Ethyl 3-(3-iodophenyl)propanoate: Another positional isomer with distinct properties and uses.
This comprehensive overview highlights the significance of Ethyl 3-(3-hydroxy-4-iodophenyl)propanoate in scientific research and industry. Its unique chemical structure and versatile reactivity make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13IO3 |
|---|---|
Peso molecular |
320.12 g/mol |
Nombre IUPAC |
ethyl 3-(3-hydroxy-4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,13H,2,4,6H2,1H3 |
Clave InChI |
PNRHUSFNJJNYHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC(=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(4-Methyl-3-nitrobenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15355762.png)
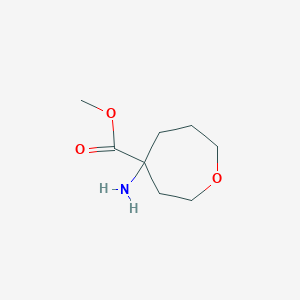
![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
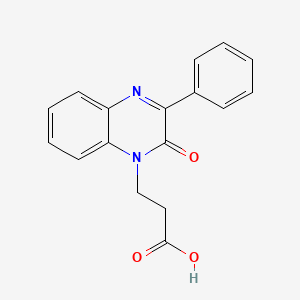
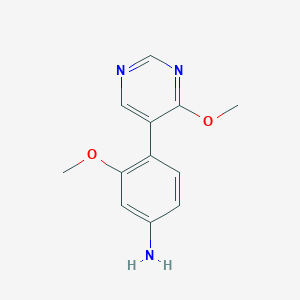
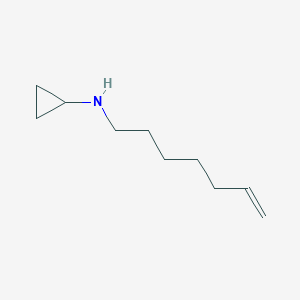
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
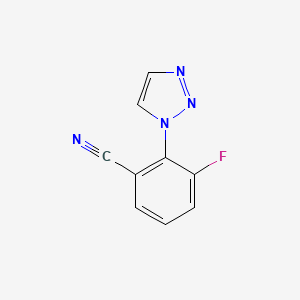

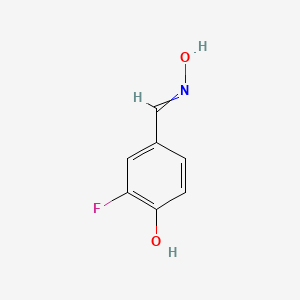
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)


